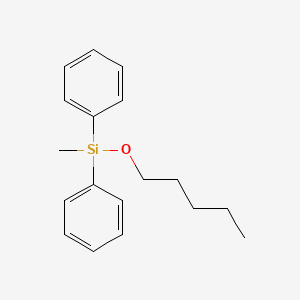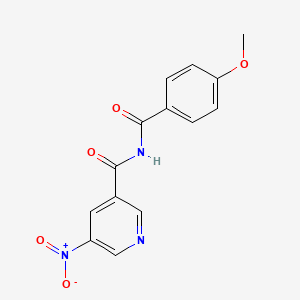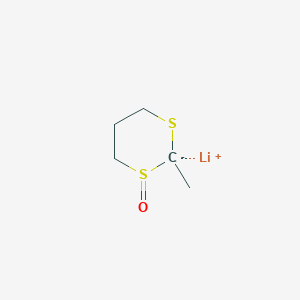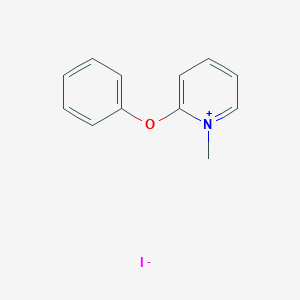
1-Methyl-2-phenoxypyridin-1-ium iodide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Methyl-2-phenoxypyridin-1-ium iodide is an organic compound with the molecular formula C12H12INO It is a quaternary ammonium salt derived from pyridine, where the nitrogen atom is methylated and the 2-position is substituted with a phenoxy group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-Methyl-2-phenoxypyridin-1-ium iodide typically involves the quaternization of 2-phenoxypyridine with methyl iodide. The reaction is usually carried out in an aprotic solvent such as acetonitrile or dimethylformamide (DMF) under reflux conditions. The general reaction scheme is as follows:
2-Phenoxypyridine+Methyl iodide→1-Methyl-2-phenoxypyridin-1-ium iodide
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors to ensure efficient mixing and heat transfer. The use of microwave-assisted synthesis has also been explored to reduce reaction times and improve yields.
Análisis De Reacciones Químicas
Types of Reactions
1-Methyl-2-phenoxypyridin-1-ium iodide can undergo various chemical reactions, including:
Nucleophilic substitution: The iodide ion can be replaced by other nucleophiles such as chloride, bromide, or hydroxide.
Oxidation: The phenoxy group can be oxidized to form phenol derivatives.
Reduction: The pyridinium ring can be reduced to form dihydropyridine derivatives.
Common Reagents and Conditions
Nucleophilic substitution: Typically carried out in polar aprotic solvents like DMF or DMSO at elevated temperatures.
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Major Products
Nucleophilic substitution: Substituted pyridinium salts.
Oxidation: Phenol derivatives.
Reduction: Dihydropyridine derivatives.
Aplicaciones Científicas De Investigación
1-Methyl-2-phenoxypyridin-1-ium iodide has several applications in scientific research:
Chemistry: Used as a phase transfer catalyst in organic synthesis.
Biology: Investigated for its potential as an antimicrobial agent.
Medicine: Explored for its potential use in drug delivery systems due to its ability to form ionic complexes.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 1-Methyl-2-phenoxypyridin-1-ium iodide involves its ability to interact with various molecular targets through ionic and hydrogen bonding interactions. The phenoxy group can participate in π-π stacking interactions, while the pyridinium ring can engage in cation-π interactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
Comparación Con Compuestos Similares
Similar Compounds
- 2-Chloro-1-methylpyridinium iodide
- 1-Methyl-2-hydroxypyridinium iodide
- 1-Methyl-4-phenoxypyridinium iodide
Uniqueness
1-Methyl-2-phenoxypyridin-1-ium iodide is unique due to the presence of the phenoxy group at the 2-position, which imparts distinct electronic and steric properties. This makes it a valuable compound for studying structure-activity relationships and developing new materials with tailored properties.
Propiedades
Número CAS |
58801-92-6 |
|---|---|
Fórmula molecular |
C12H12INO |
Peso molecular |
313.13 g/mol |
Nombre IUPAC |
1-methyl-2-phenoxypyridin-1-ium;iodide |
InChI |
InChI=1S/C12H12NO.HI/c1-13-10-6-5-9-12(13)14-11-7-3-2-4-8-11;/h2-10H,1H3;1H/q+1;/p-1 |
Clave InChI |
QBPXLEWFSVANIF-UHFFFAOYSA-M |
SMILES canónico |
C[N+]1=CC=CC=C1OC2=CC=CC=C2.[I-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-([1,1'-Biphenyl]-4-yl)-4-methyl-5-phenylpyridine](/img/structure/B14617653.png)
![1-(2-Propylpyrazolo[1,5-a]pyridin-3-yl)butan-1-one](/img/structure/B14617666.png)
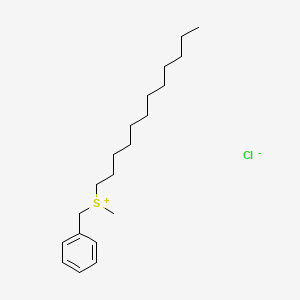
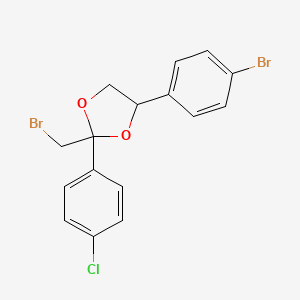
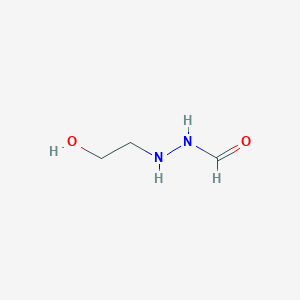
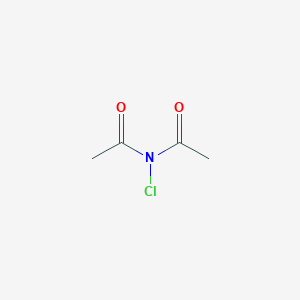

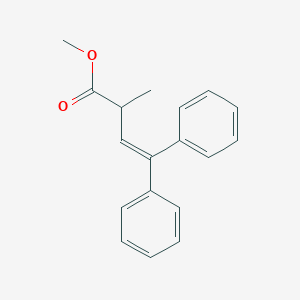
![Phenol, 4-[1-methyl-1-(4-nitrophenyl)ethyl]-2,6-dinitro-](/img/structure/B14617717.png)
![2-[(E)-(2-Methoxy-4-nitrophenyl)diazenyl]-3-oxo-N-phenylbutanamide](/img/structure/B14617721.png)
